molecular formula C28H36ClFN4O3 B12709370 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride CAS No. 102395-19-7

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride

Cat. No.: B12709370
CAS No.: 102395-19-7
M. Wt: 531.1 g/mol
InChI Key: BUKTTXIBCQHRGR-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage involving a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:

    Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

    Functionalization with the p-fluorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction.

    Final hydrochloride formation: The compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or phenyl groups.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its spiro structure might impart specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4,5)decane derivatives: These compounds share the spiro linkage and may have similar chemical properties.

    Carboxamide compounds: These compounds contain the carboxamide functional group and may exhibit similar reactivity.

    Fluorobenzoyl derivatives: These compounds contain the fluorobenzoyl group and may have similar biological activity.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride lies in its combination of functional groups and spiro structure. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

102395-19-7

Molecular Formula

C28H36ClFN4O3

Molecular Weight

531.1 g/mol

IUPAC Name

N,N-diethyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride

InChI

InChI=1S/C28H35FN4O3.ClH/c1-3-31(4-2)27(36)32-21-33(24-9-6-5-7-10-24)28(26(32)35)16-19-30(20-17-28)18-8-11-25(34)22-12-14-23(29)15-13-22;/h5-7,9-10,12-15H,3-4,8,11,16-21H2,1-2H3;1H

InChI Key

BUKTTXIBCQHRGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl

Origin of Product

United States

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